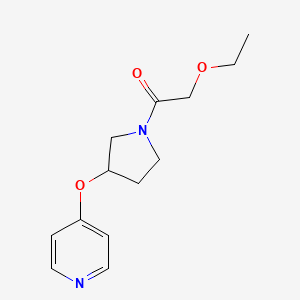

![molecular formula C21H18N6O2S2 B2507649 2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide CAS No. 1327309-86-3](/img/structure/B2507649.png)

2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

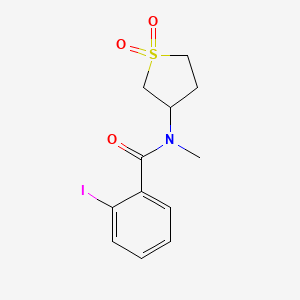

The compound "2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide" is a complex molecule that appears to be related to a class of compounds with potential antimicrobial and hemolytic properties. The structure of this compound suggests that it contains several heterocyclic components, such as benzimidazole, oxadiazole, and benzothiazole moieties, which are often found in biologically active molecules.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a series of N-substituted derivatives of 2-{(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl}acetamides was synthesized through a multi-step process starting from benzoic acid, proceeding through ethyl benzoate and benzohydrazide, and culminating in the formation of 5-phenyl-1,3,4-oxadiazol-2-thiol. The final compounds were obtained by reacting this intermediate with various N-alkyl/aryl substituted 2-bromoacetamides in the presence of DMF and sodium hydride .

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been characterized using various spectroscopic techniques. For example, the synthesized N-substituted acetamides mentioned above were characterized by EI-MS, IR, and (1)H-NMR, confirming their successful synthesis . Additionally, the photophysical properties of N-(benzo[d]thiazol-2-yl) acetamide crystals, which share a part of the molecular framework with the compound of interest, were studied, revealing the importance of hydrogen bonding in the assembly of these molecules .

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored through the synthesis of novel molecules. For instance, a series of novel compounds were synthesized from reactions involving benzothiazole and its derivatives, indicating that the thiazole moiety can participate in various chemical transformations . This suggests that the thiazole component of the compound may also contribute to its chemical reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with similar structures have been investigated. The antimicrobial and hemolytic activities of the synthesized N-substituted acetamides were evaluated, and most compounds exhibited activity against selected microbial species. However, one compound, in particular, was identified as the most active, while another showed higher cytotoxicity, indicating a range of biological activities and toxicities within this class of compounds . The photophysical properties of N-(benzo[d]thiazol-2-yl) acetamide crystals were also studied, highlighting the role of hydrogen bonding in their solid-state assembly .

科学的研究の応用

Antibacterial Properties :

- A study synthesized derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and 2-[substituted-(1H-benzo[d]imidazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide. These compounds were found to have significant antibacterial activity (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Corrosion Inhibition :

- Another research demonstrated that derivatives of 1,3,4-oxadiazole, including those with a benzimidazole moiety, are effective corrosion inhibitors for mild steel in sulfuric acid. This was assessed through various techniques, including gravimetric and electrochemical methods, and supported by thermodynamic and kinetic parameters (Ammal, Prajila, & Joseph, 2018).

Antioxidant Activity :

- Novel 1,3,4-oxadiazole and imine containing 1H-benzimidazoles were prepared and evaluated for their antioxidant properties. The study involved in vitro determination of rat liver microsomal lipid peroxidation levels and found significant inhibition, indicating strong antioxidant activity (Alp et al., 2015).

Antimicrobial and Hemolytic Activity :

- Research on N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide revealed moderate to significant antimicrobial activity against various Gram-negative and Gram-positive bacteria. The compounds were also evaluated for their hemolytic activity (Khalid et al., 2016).

Anticancer Potential :

- A study on the synthesis and evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides found that these compounds exhibited moderate to excellent anticancer activity against various cancer cell lines, indicating their potential as therapeutic agents (Ravinaik et al., 2021).

作用機序

Benzimidazoles

are a class of heterocyclic aromatic organic compounds. This class of compounds is characterized by the fusion of a benzene and imidazole ring. Benzimidazoles are part of several drugs and molecules essential in medicine, including antihistamines (like bilastine ) and anthelmintics .

Oxadiazoles

are aromatic compounds containing an oxygen atom, two nitrogen atoms, and two carbon atoms in a five-membered ring. They are known for their wide range of biological activities and are used in the development of various drugs .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N6O2S2/c1-12-22-16-10-13(6-7-17(16)31-12)23-19(28)11-30-21-27-26-20(29-21)9-8-18-24-14-4-2-3-5-15(14)25-18/h2-7,10H,8-9,11H2,1H3,(H,23,28)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONYVLSVIFGPVTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)NC(=O)CSC3=NN=C(O3)CCC4=NC5=CC=CC=C5N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N6O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2507569.png)

![4,5-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2507573.png)

![methyl N-(4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)carbamate](/img/structure/B2507574.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2507575.png)

![Methyl 6-acetyl-2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2507587.png)

![(2Z)-6-chloro-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carbothioamide](/img/structure/B2507588.png)

![tert-Butyl (3-azabicyclo[3.1.1]heptan-6-yl)carbamate oxalate](/img/structure/B2507589.png)